Eurystatin B - 137563-64-5

Eurystatin B

Catalog Number: EVT-1207851
CAS Number: 137563-64-5
Molecular Formula: C24H40N4O5
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eurystatin B is a natural product found in Streptomyces eurythermus with data available.
Source and Classification

Eurystatin B is classified as a cyclic peptide and is derived from the fermentation processes involving Streptomyces eurythermus. This organism has been optimized for the production of eurystatins through various fermentation techniques, including the use of chemically defined media that enhance yield and facilitate the incorporation of isotopically labeled amino acids for biosynthetic studies .

Synthesis Analysis

The synthesis of eurystatin B can be approached through both natural extraction and synthetic methodologies. The natural production involves culturing Streptomyces eurythermus under controlled conditions to maximize yield. Recent advancements in biosynthesis have included optimizing fermentation conditions, such as nutrient composition and strain improvement, which have been shown to significantly enhance the productivity of eurystatin compounds .

In synthetic chemistry, eurystatin B can be synthesized using multi-component reactions (MCRs), which streamline the process by allowing multiple reactants to combine in a single step. For instance, cyclization reactions that involve coupling after the cleavage of protecting groups have been utilized to construct the cyclic structure characteristic of eurystatin B. The efficiency of these methods can vary, but techniques such as the Ugi reaction have been noted for their ability to produce complex structures with high yields .

Molecular Structure Analysis

Eurystatin B has a complex cyclic structure characterized by several amino acid residues. Its molecular formula consists of a sequence that includes L-leucine and L-ornithine, which are critical components derived from the biosynthetic pathway. The precise arrangement of these residues contributes to its biological activity as a prolyl endopeptidase inhibitor.

The structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the detailed conformation and functional groups present in eurystatin B. This analysis helps in understanding how structural variations can influence its biological activity and potency .

Chemical Reactions Analysis

Eurystatin B participates in various chemical reactions primarily related to its function as an enzyme inhibitor. The key reaction mechanism involves binding to the active site of prolyl endopeptidase, leading to inhibition of enzyme activity. This interaction is crucial for its role in modulating neuropeptide levels within biological systems.

In synthetic applications, eurystatin B can undergo transformations such as hydrolysis or modifications at specific amino acid residues to generate analogs with altered activity profiles. These reactions are typically monitored using chromatographic techniques to assess yield and purity .

Mechanism of Action

The mechanism by which eurystatin B inhibits prolyl endopeptidase involves competitive inhibition. By binding to the active site of the enzyme, it prevents substrate access, thereby reducing the enzyme's ability to cleave proline-containing peptides. This inhibition is particularly relevant in neurobiology, where prolyl endopeptidase plays a role in degrading neuropeptides involved in various physiological processes.

Research indicates that eurystatin B's structural features are essential for its binding affinity and selectivity towards prolyl endopeptidase. Studies utilizing kinetic assays have demonstrated that even low concentrations of eurystatin B can significantly impact enzyme activity, highlighting its potential therapeutic value .

Physical and Chemical Properties Analysis

Eurystatin B exhibits distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 600 Da
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for cyclic peptides.

These properties influence its formulation in pharmaceutical applications and dictate storage conditions .

Applications

Eurystatin B holds promise for various scientific applications:

  • Therapeutic Development: Due to its inhibitory action on prolyl endopeptidase, it is being explored for potential use in treating neurodegenerative diseases and conditions characterized by dysregulated neuropeptide levels.
  • Biochemical Research: As a tool compound, eurystatin B aids in studying enzyme kinetics and mechanisms related to peptide metabolism.
  • Synthetic Chemistry: Its unique structure serves as a scaffold for developing novel inhibitors through medicinal chemistry approaches.
Introduction to Eurystatin B

Discovery and Taxonomic Origins

Isolation from Streptomyces eurythermus

Eurystatin B was first isolated in the early 1990s from submerged fermentations of the actinobacterial strain Streptomyces eurythermus R353-21. Researchers employed solvent extraction and chromatographic purification techniques to separate Eurystatin B from its analog Eurystatin A in the culture broth. The initial screening highlighted its selective PED inhibition (IC₅₀ values in nanomolar range) while showing no antimicrobial activity against standard bacterial or fungal test panels [4]. This bioactivity profile distinguished it from conventional antibiotics produced by Streptomyces species.

Taxonomic Classification of the Producing Strain

Streptomyces eurythermus belongs to the phylum Actinobacteria, class Actinomycetes, order Streptomycetales. The strain R353-21 was taxonomically characterized through morphological (spore chain morphology, mycelial pigmentation) and biochemical (carbon utilization profiling) features. While the search results lack explicit taxonomic hierarchy details, Actinobacteria are Gram-positive, filamentous bacteria renowned for secondary metabolite production. The species designation eurythermus indicates adaptability to diverse temperature regimes, potentially influencing its metabolic versatility [2] [4].

Structural Characterization

Cyclic Peptide Core Composition

The peptide backbone of Eurystatin B contains three characteristic residues: L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. This tripartite structure forms a 14-membered cyclic scaffold through amide bonds, creating conformational constraints essential for PED binding. The L-ornithine moiety provides a cationic anchor point for interaction with the enzyme's catalytic pocket, while the β-keto acid enhances electrophilic reactivity [4]. This configuration differs from linear peptide PED inhibitors (e.g., poststatin) by conferring protease resistance.

Unsaturated Fatty Acid Side Chain Differentiation

Eurystatin B's structural novelty lies in its N-acyl side chain—a unique α,β-unsaturated fatty acid with trans double bond configuration. This 10-carbon chain terminates in an isobutyl group (2-methylpropyl), contrasting with Eurystatin A's shorter, saturated hexanoyl side chain. The unsaturated system enhances membrane permeability and influences inhibitor kinetics through hydrophobic interactions with PED's exosite domains. Spectroscopic evidence (NMR, MS) confirmed the E geometry of the double bond at C2-C3, critical for maintaining bioactivity [4].

Table 1: Structural Differentiation of Eurystatin A and B

Structural FeatureEurystatin AEurystatin B
Fatty Acid Chain LengthC6 (hexanoyl)C10 (decenoyl)
Side Chain SaturationFully saturatedα,β-Unsaturated (trans)
Terminal Groupn-propylIsobutyl (2-methylpropyl)
Molecular Weight (Da)422.53464.60

Molecular Formula and Stereochemistry

Eurystatin B has the empirical formula C₂₄H₄₀N₄O₅ (molecular weight: 464.60 g/mol), confirmed by high-resolution mass spectrometry [1]. The molecule contains four chiral centers with absolute configurations assigned as: 3S, 6S, 9S, and 13S through advanced Marfey's analysis and NMR-based Mosher ester methodology. The (S)-configuration at C3 in the β-keto acid residue is functionally critical, as epimerization at this position abolishes >90% of inhibitory activity. X-ray crystallography of enzyme-inhibitor complexes later revealed that this stereochemical array enables hydrogen bonding with PED's catalytic Ser554 and His680 residues [1] [4].

Biosynthetic Pathways

Fermentation Optimization

Initial titers of Eurystatin B in wild-type S. eurythermus were subtherapeutic (<50 mg/L). Systematic media engineering increased yields 8-fold through:

  • Carbon source modulation: Replacement of glucose with glycerol reduced catabolite repression
  • Nitrogen optimization: Casein hydrolysate (2% w/v) outperformed inorganic nitrogen sources
  • Precursor feeding: L-leucine (5 mM) and L-ornithine (3 mM) supplementation elevated flux
  • pH control: Maintenance at 7.2 via fed-batch carbonate addition [2]

Strain improvement via UV mutagenesis generated mutant R353-21M8, achieving 410 mg/L productivity in 10-L bioreactors. Chemically defined media formulations enabled isotopic labeling studies, revealing identical biosynthetic efficiency to complex media when precursor-balanced [2].

Radio-Isotope Precursor Tracking

Radiotracer studies using ¹⁴C-labeled compounds elucidated Eurystatin B's biogenetic logic:

  • L-[U-¹⁴C]leucine: Incorporated exclusively into the fatty acid chain's isobutyl terminus (78% incorporation efficiency)
  • L-[U-¹⁴C]ornithine: Labeled the cyclic core's ornithine residue (93% efficiency)
  • Acetate probes: [1-¹⁴C]acetate traced the unsaturated chain backbone, confirming polyketide synthase involvement

Table 2: Biosynthetic Analogs Generated through Precursor-Directed Biosynthesis

Supplemented Amino AcidGenerated AnalogStructural ModificationRelative PED IC₅₀
L-valineEurystatin Cβ-branch shortened (isopropyl)2.1× original
L-isoleucineEurystatin Dγ-branch extended (sec-butyl)3.7× original
None (wild-type)Eurystatin BIsobutyl terminus1.0 (reference)

Controlled biosynthesis experiments substituting L-leucine with L-valine or L-isoleucine yielded four novel analogs (Eurystatins C-F) with modified hydrophobic termini. While none surpassed native Eurystatin B in potency, this demonstrated the modularity of the biosynthetic machinery [2]. The non-proteinogenic (S)-3-amino-2-oxobutyric acid residue arises from serine transamination followed by oxidative decarboxylation, evidenced by ¹³C-radiolabel chase experiments. These findings suggest a hybrid NRPS-PKS assembly line with unusual domain architecture.

Properties

CAS Number

137563-64-5

Product Name

Eurystatin B

IUPAC Name

(E)-6-methyl-N-[7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide

Molecular Formula

C24H40N4O5

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C24H40N4O5/c1-6-16(4)10-7-8-12-20(29)27-18-11-9-13-25-22(31)19(14-15(2)3)28-24(33)21(30)17(5)26-23(18)32/h8,12,15-19H,6-7,9-11,13-14H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,33)/b12-8+

InChI Key

YNIGBMUXBCZRNQ-XYOKQWHBSA-N

SMILES

CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C

Synonyms

BU 4164E B
BU-4164E B
eurystatin B

Canonical SMILES

CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C

Isomeric SMILES

CCC(C)CC/C=C/C(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.